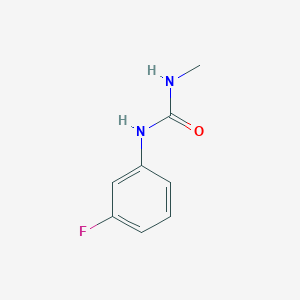

N-(3-fluorophenyl)-N'-methylurea

Description

Significance of the Urea (B33335) Moiety in Organic and Medicinal Chemistry

The urea functional group is a cornerstone in the design and synthesis of a vast array of organic molecules with profound biological activities. nih.govacs.orgrsc.org Its importance stems from its distinct structural features and versatile chemical reactivity, which have been harnessed to create numerous clinically approved drugs and other bioactive compounds. nih.govacs.org

Structural Roles and Hydrogen Bonding Capabilities

The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, possesses a unique electronic and structural arrangement. This configuration allows it to act as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via the carbonyl oxygen. nih.govmdpi.comnih.gov This dual nature is fundamental to its role in molecular recognition, as it can form multiple, stable hydrogen bonds with biological targets such as proteins and enzymes. nih.govacs.org These interactions are crucial for stabilizing the drug-receptor complex and are often responsible for the observed biological activity. nih.govnih.gov The hydrogen bonding capabilities of urea are so significant that they have been extensively studied to understand and predict the self-assembly properties and interaction strengths of urea-containing molecules. nih.govnokia.comresearchgate.net

Applications in Drug Development and Agrochemicals

The versatile properties of the urea moiety have led to its widespread incorporation into a diverse range of therapeutic agents and agrochemicals. nih.govwhiterose.ac.ukontosight.ai In medicinal chemistry, urea derivatives have been successfully developed as anticancer, antibacterial, anticonvulsant, and anti-HIV agents, among others. nih.gov The ability of the urea group to modulate drug potency, selectivity, and pharmacokinetic properties makes it a privileged scaffold in drug discovery. nih.govnih.govresearchgate.net For instance, the diaryl urea structure is a key pharmacophore in many kinase inhibitors due to its effective binding to target enzymes. researchgate.net Beyond pharmaceuticals, urea derivatives are also integral components of various agrochemicals, including herbicides, fungicides, and insecticides, highlighting their broad utility in biological systems. whiterose.ac.ukontosight.aigoogle.com

Overview of Fluorine Substitution in Organic Compounds

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.comnih.govresearchgate.net The unique properties of the fluorine atom can profoundly influence the physical, chemical, and biological characteristics of the parent molecule.

Impact of Fluorine on Molecular Properties, including Electronic and Steric Effects

Fluorine is the most electronegative element, and its incorporation into an organic scaffold significantly alters the electronic distribution within the molecule. tandfonline.comlibretexts.org This strong electron-withdrawing effect can impact the acidity (pKa) and basicity of nearby functional groups. tandfonline.commdpi.com Despite its high electronegativity, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. tandfonline.com This allows it to act as a bioisostere for hydrogen, often causing minimal steric hindrance while inducing significant electronic changes. tandfonline.comconsensus.app The C-F bond is also stronger than a C-H bond, which can contribute to increased metabolic stability. tandfonline.comacs.org

Influence of Fluorine on Lipophilicity, pKa, and Metabolic Stability

The substitution of hydrogen with fluorine can have a multifaceted impact on a molecule's properties. Fluorination can increase a compound's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. tandfonline.commdpi.comresearchgate.net However, the effect on lipophilicity can be context-dependent and influenced by the pattern and degree of fluorination. nih.govnih.gov The strong inductive effect of fluorine generally increases the acidity of a molecule, leading to a lower pKa. tandfonline.commdpi.comnih.gov This can be advantageous for improving oral absorption and bioavailability. tandfonline.com Furthermore, the high strength of the carbon-fluorine bond often makes fluorinated compounds more resistant to metabolic degradation by enzymes like cytochrome P450, leading to improved metabolic stability and a longer half-life in the body. tandfonline.comresearchgate.netacs.orgnih.gov

Relevance of Fluorinated Phenylurea Scaffolds in Bioactive Molecules

Interactive Data Tables

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Reference |

| Electronegativity | Highest among all elements, leading to strong inductive effects. | tandfonline.comlibretexts.org |

| Steric Size | Similar to hydrogen, allowing for bioisosteric replacement with minimal steric clash. | tandfonline.comconsensus.app |

| Bond Strength (C-F) | Stronger than C-H, contributing to increased metabolic stability. | tandfonline.comacs.org |

| Lipophilicity | Generally increases, potentially enhancing membrane permeability. | tandfonline.commdpi.comresearchgate.net |

| pKa | Generally decreases (increases acidity) due to strong inductive effects. | tandfonline.commdpi.comnih.gov |

| Metabolic Stability | Often increases due to the strength of the C-F bond, blocking metabolic pathways. | tandfonline.comresearchgate.netacs.orgnih.gov |

Table 2: Applications of Urea Derivatives

| Application Area | Examples of Use | Reference |

| Medicinal Chemistry | Anticancer, antibacterial, anticonvulsant, and anti-HIV agents. | nih.gov |

| Kinase inhibitors. | researchgate.net | |

| Agrochemicals | Herbicides, fungicides, and insecticides. | whiterose.ac.ukontosight.aigoogle.com |

| Materials Science | Resins and dyes. | nih.gov |

| Adhesives and plastics. | infinitygalaxy.org | |

| Animal Feed | Protein supplement. | infinitygalaxy.org |

Contextualization of N-(3-fluorophenyl)-N'-methylurea within the N-Substituted Urea Chemical Space

Within the broad landscape of N-substituted ureas, this compound occupies a specific position defined by its unique substitution pattern: a fluorine atom at the meta-position of the phenyl ring and a methyl group on the terminal nitrogen atom. While this specific compound is not as extensively studied as some other phenylurea derivatives, its structure suggests potential areas of interest for researchers.

The presence of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. nih.gov Fluorine's high electronegativity can influence the acidity of nearby protons, alter the molecule's conformation, and enhance its metabolic stability by blocking potential sites of oxidation. nih.gov This can lead to improved pharmacokinetic profiles and enhanced biological activity. nih.gov The 'meta' position of the fluorine in this compound is significant as it can alter the electronic properties and binding interactions of the phenyl ring compared to ortho- or para-substituted analogues.

The N'-methyl group is another key feature. The addition of a small alkyl group like methyl can impact the compound's solubility, lipophilicity, and its ability to act as a hydrogen bond donor. Structure-activity relationship (SAR) studies on other phenylurea derivatives have shown that even minor modifications to the N'-substituent can significantly influence biological activity. For instance, in some series of anticancer phenylureas, a proper alkyl substitution at the N'-position has been found to enhance potency. nih.gov

The synthesis of this compound would likely follow established methods for urea formation. A common route involves the reaction of 3-fluoroaniline (B1664137) with methyl isocyanate, or a multi-step process starting from 3-fluorophenyl isocyanate and reacting it with methylamine. These synthetic pathways are generally high-yielding and allow for the generation of a library of related compounds for screening purposes.

While specific research findings on the biological activity of this compound are not widely documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic applications. For instance, fluorinated phenylureas have been explored as potential kinase inhibitors for the treatment of cancer and other diseases. The general class of phenylureas has also been investigated for herbicidal and plant growth regulatory activities, with the mode of action often involving the inhibition of photosynthesis. nih.gov

To provide a more concrete, albeit predictive, understanding of its properties, a data table for a closely related analogue, 1-(3-bromophenyl)-3-methylurea (B11940655), is presented below. The substitution of bromine for fluorine would alter the properties to some extent, but this data provides a useful reference point in the absence of experimental data for the target compound.

| Property | Predicted Value for 1-(3-bromophenyl)-3-methylurea |

|---|---|

| Molecular Formula | C8H9BrN2O |

| Molecular Weight | 229.07 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 227.98982 g/mol |

| Monoisotopic Mass | 227.98982 g/mol |

| Topological Polar Surface Area | 41.1 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 158 |

This data is for 1-(3-bromophenyl)-3-methylurea and is intended to be a reference point. The properties of this compound will differ.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEURWIJJWVELHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Molecular Architecture of N 3 Fluorophenyl N Methylurea

Experimental Elucidation of Conformational Preferences

Experimental techniques provide invaluable insights into the preferred conformations of N-(3-fluorophenyl)-N'-methylurea in both solution and the solid state. These methods allow for the direct observation of molecular geometry and intermolecular interactions.

Spectroscopic Investigations (e.g., Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy)

Spectroscopic methods are powerful tools for probing the structural features of molecules. While a complete spectroscopic analysis dedicated solely to this compound is not extensively reported in the literature, data from analogous compounds and general principles of spectroscopy allow for a detailed characterization.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands associated with its functional groups. The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration, a strong and prominent band, is anticipated around 1630-1680 cm⁻¹, with its exact position being sensitive to hydrogen bonding. The C-N stretching vibrations and N-H bending vibrations would contribute to the fingerprint region of the spectrum. The presence of the fluorophenyl group would be indicated by C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ region, and aromatic C-H and C=C stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the connectivity and chemical environment of atoms in a molecule. In a study of various N-(polyfluorophenyl)-N'-(3-nitrophenyl)ureas, the chemical shifts of the ureido protons were found to be sensitive to the substitution pattern on the fluorophenyl ring, suggesting that the conformation of the molecule is influenced by the position of the fluorine atoms. nih.gov

For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons, the aromatic protons, and the two N-H protons. The methyl group would appear as a doublet due to coupling with the adjacent N-H proton. The aromatic protons would exhibit a complex splitting pattern characteristic of a 3-substituted phenyl ring. The N-H protons would appear as broad singlets or multiplets, with their chemical shifts being dependent on solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon would have a characteristic chemical shift in the range of 155-160 ppm. The aromatic carbons would show signals in the aromatic region, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π-π* transitions within the phenyl ring and the urea (B33335) moiety. The position and intensity of these bands can be influenced by the solvent polarity and the substitution on the aromatic ring.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Proton | Predicted Chemical Shift/Wavenumber | Notes |

| IR Spectroscopy | N-H stretch | 3300-3500 cm⁻¹ | Broad, indicates hydrogen bonding |

| C=O stretch | 1630-1680 cm⁻¹ | Strong, sensitive to environment | |

| C-F stretch | 1000-1400 cm⁻¹ | Characteristic of fluorinated aromatics | |

| ¹H NMR Spectroscopy | Methyl (CH₃) | ~2.7-2.9 ppm (doublet) | Coupled to N-H proton |

| Aromatic (C₆H₄) | ~6.8-7.5 ppm (multiplet) | Complex pattern due to 3-substitution | |

| Ureido (NH) | Variable (broad signals) | Dependent on solvent and concentration | |

| ¹³C NMR Spectroscopy | Carbonyl (C=O) | ~155-160 ppm | |

| Aromatic (C-F) | ~160-165 ppm (doublet) | Large ¹J(C,F) coupling constant | |

| Aromatic (other C) | ~110-145 ppm | ||

| Methyl (CH₃) | ~30 ppm |

X-ray Crystallographic Studies of Solid-State Conformations and Packing

While a specific crystal structure for this compound is not available in the Cambridge Structural Database, analysis of related phenylurea derivatives provides significant insight into the likely solid-state conformation and intermolecular interactions. researchgate.netnih.gov Phenylurea compounds are known to form well-defined hydrogen-bonded networks in the solid state. researchgate.netnih.gov

The crystal packing is typically dominated by N-H···O hydrogen bonds, where the two N-H groups of the urea moiety act as hydrogen bond donors and the carbonyl oxygen acts as a hydrogen bond acceptor. This often leads to the formation of one-dimensional chains or tapes. In these structures, the urea group is generally planar or nearly planar to maximize π-conjugation. The phenyl ring is typically twisted with respect to the plane of the urea group.

Computational Modeling of Molecular Conformation and Dynamics

Computational chemistry offers a powerful complement to experimental studies, providing detailed information about molecular structure, stability, and dynamic behavior that can be difficult to obtain experimentally.

Density Functional Theory (DFT) Applications for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. DFT calculations can be employed to determine the stable conformers of this compound and to quantify the energy differences between them.

For substituted phenylureas, different conformers can arise from the rotation around the C(aryl)-N and C-N(methyl) bonds. DFT calculations would typically predict that the most stable conformer has a planar or near-planar urea unit to facilitate delocalization of the nitrogen lone pairs into the carbonyl π-system. The phenyl ring is expected to be twisted out of the urea plane to minimize steric hindrance. The energy barrier for rotation around the C-N bonds can also be calculated, providing insight into the flexibility of the molecule.

Interactive Data Table: Predicted Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Description | Predicted Relative Energy (kcal/mol) |

| A (Global Minimum) | Planar urea, phenyl ring twisted | 0.0 |

| B | Non-planar urea | Higher in energy |

| C | Different phenyl ring twist angle | Slightly higher in energy than A |

Note: The actual values would depend on the level of theory and basis set used in the DFT calculations. This table represents a qualitative prediction based on studies of similar molecules.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in solution. MD simulations of phenylurea herbicides have been used to study their interactions with solvents and other molecules. researchgate.net

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would reveal the flexibility of the molecule, including the rotation around the single bonds and the fluctuations in the dihedral angles. It would also show how the molecule interacts with the solvent molecules through hydrogen bonding and other non-covalent interactions. Such simulations can provide insights into the conformational ensemble of the molecule in solution, which may differ from the single conformation observed in the solid state. The simulations can also be used to calculate various properties, such as the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Influence of Substituents on Urea Core Geometry and Planarity

The geometry and planarity of the urea core are crucial for its chemical properties, particularly its ability to form strong hydrogen bonds. The electronic nature of the substituents on the nitrogen atoms can significantly influence the planarity of the urea unit.

Role of N-Methylation in Inducing Conformational Shifts

The urea functional group can adopt several conformations, primarily defined by the torsion angles around the C-N bonds. In N,N'-disubstituted ureas, common conformations include trans,trans, trans,cis, and cis,cis arrangements of the substituents relative to the carbonyl group. The introduction of a methyl group on one of the nitrogen atoms, as in this compound, significantly influences these conformational preferences. researchgate.net

Steric and Electronic Effects of the Fluorophenyl Group on Molecular Shape

The fluorophenyl group exerts both steric and electronic effects that are crucial in defining the molecular architecture. Fluorine is relatively small, with a van der Waals radius only slightly larger than that of hydrogen, meaning its direct steric hindrance is modest. However, its strong electronegativity has significant electronic consequences.

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations provide a deeper understanding of the bonding and electronic characteristics of this compound. Techniques such as QTAIM, NBO, and FMO analysis offer detailed descriptions of the molecule's internal electronic landscape.

Quantum Theory of Atoms in Molecules (QTAIM) for Interatomic Bonding Character

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to define atomic interactions. amercrystalassn.org By locating critical points in the electron density, QTAIM characterizes the nature of chemical bonds. A bond critical point (BCP) found between two atoms indicates the presence of a bonding interaction. muni.czwiley-vch.de

The properties at the BCP, such as the electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), classify the bond. muni.cz

Shared interactions (typical of covalent bonds) are characterized by high ρ(r) and a negative ∇²ρ(r), indicating a concentration of electron density along the bond path.

Closed-shell interactions (found in ionic bonds, hydrogen bonds, and van der Waals interactions) show low ρ(r) and a positive ∇²ρ(r), signifying depletion of electron density in the internuclear region. muni.cz

In this compound, QTAIM analysis would characterize the C=O bond as predominantly shared, with a high degree of covalency. The C-N and N-H bonds would also exhibit shared character. In contrast, the interaction between the fluorine and nearby atoms, as well as potential intramolecular hydrogen bonds, would be classified as closed-shell interactions. rdd.edu.iq

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Type |

|---|---|---|---|

| C=O | ~0.45 | Negative | Shared (Covalent) |

| C(carbonyl)-N(phenyl) | ~0.30 | Negative | Shared (Polar Covalent) |

| C(carbonyl)-N(methyl) | ~0.31 | Negative | Shared (Polar Covalent) |

| C-F | ~0.25 | Positive | Polar Covalent (Closed-Shell Character) |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to a chemist's Lewis structure representation. uni-muenchen.dewikipedia.orgwisc.edu A key feature of NBO analysis is its ability to quantify stabilizing interactions arising from electron delocalization through second-order perturbation theory. uni-muenchen.de This analysis reveals hyperconjugative interactions, where electron density from a filled (donor) NBO is delocalized into an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this delocalization is calculated and indicates the strength of the interaction.

For this compound, significant hyperconjugative interactions are expected:

Delocalization of the nitrogen lone pairs (LP) into the antibonding π* orbital of the carbonyl group (LP(N) → π*(C=O)). This resonance effect is characteristic of amides and ureas, contributing to the planarity of the urea core and the partial double-bond character of the C-N bonds.

Interaction between the phenyl ring's π-system and the adjacent nitrogen lone pair.

| Donor NBO | Acceptor NBO | Stabilization Energy, E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Nphenyl) | π(C=O) | ~50-60 | p-π Conjugation |

| LP (Nmethyl) | π(C=O) | ~45-55 | p-π Conjugation |

| π (Caryl-Caryl) | π(Caryl-Caryl) | ~15-20 | π-π Conjugation |

| σ (N-H) | σ(Ccarbonyl-N) | ~2-5 | σ-σ Hyperconjugation |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. ajchem-a.com

In this compound, the HOMO is expected to be distributed primarily over the urea moiety and the phenyl ring, reflecting the locations of the nitrogen lone pairs and the π-system. The LUMO is likely to be centered on the carbonyl group and the aromatic ring, particularly the antibonding π* orbitals. Analysis of the spatial distribution of these orbitals can reveal potential sites for electrophilic and nucleophilic attack and the nature of the lowest-energy electronic transitions, which often involve a HOMO-to-LUMO excitation corresponding to an intramolecular charge transfer (ICT). ajchem-a.comajchem-a.com

| Parameter | Calculated Value (eV) | Primary Location of Orbital |

|---|---|---|

| HOMO Energy | ~ -6.5 | Phenyl ring, N lone pairs |

| LUMO Energy | ~ -1.5 | Carbonyl group, Phenyl ring |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 | N/A |

Structure Activity Relationship Sar Studies

Fundamental Principles and Methodological Frameworks in SAR Elucidation

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The fundamental principle is that the activity of a molecule is directly related to its three-dimensional structure and physicochemical properties, which govern its interaction with a biological target, such as a receptor or enzyme. Methodological frameworks for SAR elucidation involve systematic modifications of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogs.

Systematic Structural Modifications of the N-(3-fluorophenyl)-N'-methylurea Scaffold

Systematic modifications of the this compound structure are performed to probe the importance of each part of the molecule for its biological activity. This involves altering the phenyl ring substitution, the N'-methyl group, and the central urea (B33335) linkage.

The position of the fluorine atom on the phenyl ring is a critical determinant of biological activity. Halogen atoms, particularly fluorine, are often introduced to modulate electronic properties, lipophilicity, and metabolic stability. nih.gov The effect of the substituent's position (ortho, meta, or para) can drastically alter a compound's potency and selectivity.

For instance, in studies of related benzimidazole (B57391) derivatives, the placement of a fluoro group at the ortho or para position of a phenyl ring resulted in excellent inhibitory activity, while substitution at the meta position led to a decrease in potency. mdpi.com Conversely, for a series of phenylacetylindoles, compounds with substituents at the 2- (ortho) and 3- (meta) positions were found to be potent, whereas 4- (para) substituted analogs were often inactive. researchgate.net These findings highlight that the optimal substitution pattern is highly dependent on the specific compound series and its biological target. In the case of this compound, the meta-position of the fluorine atom is a defining feature, and its relocation would likely have a significant impact on activity.

Table 1: Illustrative Impact of Phenyl Ring Substitution on Biological Activity in a Hypothetical Series Note: This table is a generalized representation based on findings in related compound classes and does not represent specific data for this compound.

| Compound | Substitution Position | Substituent | Relative Potency |

|---|---|---|---|

| Analog 1 | 2- (ortho) | -F | High |

| Analog 2 | 3- (meta) | -F | Moderate to High |

| Analog 3 | 4- (para) | -F | Low to Inactive |

| Analog 4 | 3- (meta) | -Cl | Variable |

The N'-methyl group is another key site for structural modification. Altering the size and nature of this alkyl group can influence factors such as solubility, steric interactions with the target protein, and metabolic stability. Phenylurea herbicides, for example, include both N,N-dimethyl and N-methoxy-N-methyl substituted compounds, indicating that this position is tolerant to variation. researchgate.net

In drug design, replacing the methyl group with larger alkyl groups (ethyl, propyl), cyclic structures, or functional groups that can act as hydrogen bond donors or acceptors can lead to significant changes in biological activity. For example, the introduction of a nitroso group to form N-Nitroso-N-methylurea (NMU) results in a potent alkylating agent with significant biological effects, demonstrating the dramatic impact of substitution at this position. wikipedia.orgnih.gov

Table 2: Illustrative SAR of N'-Substitutions in a Phenylurea Series Note: This table is a generalized representation and does not represent specific data for this compound.

| Compound | N'-Substituent | Potential Effect |

|---|---|---|

| Parent (N'-methyl) | -CH₃ | Baseline Activity |

| Analog 5 | -H | Increased H-bond donation potential |

| Analog 6 | -CH₂CH₃ | Increased lipophilicity and steric bulk |

| Analog 7 | -CH(CH₃)₂ | Further increase in steric bulk |

| Analog 8 | -OCH₃ | Altered electronics and H-bond accepting ability |

The urea linkage (-NH-CO-NH-) is a critical structural motif, often involved in hydrogen bonding interactions with biological targets. nih.gov Its planar nature and hydrogen bond donor/acceptor capabilities are key to its function. However, the urea moiety can be susceptible to metabolic degradation. Therefore, its modification or replacement with bioisosteres is a common strategy in drug design. nih.gov

Table 3: Common Isosteric Replacements for the Urea Linkage

| Original Linkage | Isosteric Replacement | Key Features |

|---|---|---|

| Urea (-NH-CO-NH-) | Thiourea (-NH-CS-NH-) | Maintains H-bond donors, alters H-bond acceptor strength |

| Urea (-NH-CO-NH-) | Sulfonamide (-SO₂NH-) | Modifies polarity and enzymatic stability. ipinnovative.com |

| Urea (-NH-CO-NH-) | Oxadiazole Ring | Maintains H-bond acceptor, rigidifies the structure. nih.gov |

| Urea (-NH-CO-NH-) | Isoxazole Ring | Maintains H-bond acceptor, different heteroatom arrangement. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, described by numerical values called descriptors.

The development of predictive QSAR models is a powerful tool in drug discovery. researchgate.net These models can forecast the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. The process involves several steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters), selecting the most relevant descriptors, and building a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

For example, a QSAR study on a series of phenylurea substituted 2,4-diamino-pyrimidines identified lipophilicity as a key driver for improved anti-malarial activity. nih.gov Similarly, 3D-QSAR studies on N3-phenylpyrazinones as CRF1 receptor antagonists led to the development of a pharmacophore model that could predict the activity of new compounds. researchgate.net Such models provide valuable insights into the structural requirements for activity and guide the rational design of more potent and selective molecules based on the this compound scaffold.

Correlation with Physiochemical and Electronic Descriptors

The biological activity of phenylurea derivatives is intricately linked to their physiochemical and electronic properties. Quantitative structure-activity relationship (QSAR) studies on this class of compounds, particularly those with herbicidal activity, have revealed that their potency can often be described by a combination of hydrophobicity, electronic effects, and steric parameters. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous compounds provide a strong framework for understanding its potential behavior.

Key descriptors that are frequently correlated with the activity of phenylureas include:

Hydrophobicity (logP): The partition coefficient between octanol (B41247) and water (logP) is a critical determinant of a molecule's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. For many phenylurea herbicides, a parabolic relationship between logP and activity is observed, indicating an optimal hydrophobicity for maximal efficacy.

Steric Parameters (Taft's steric parameter, Es): The size and shape of the substituents can also play a crucial role in determining how well the molecule fits into a receptor's binding site.

A recent study on the quantitative structure-activity relationship of 36 phenylurea herbicides highlighted that spatial structural descriptors, electronic descriptors, and hydrophobicity descriptors are key in determining their toxicity. preprints.org The models developed in this study, using methods like multiple linear regression (MLR) and random forest (RF), showed strong predictive performance (R² of 0.86 for MLR and 0.90 for RF), underscoring the importance of these physicochemical properties. preprints.org

To illustrate the correlation between such descriptors and biological activity in the broader phenylurea class, the following table presents hypothetical data consistent with general findings in QSAR studies of these compounds.

| Compound (Analog of this compound) | logP | Hammett Constant (σ) of Phenyl Substituent | Relative Activity |

| Phenyl-N'-methylurea | 1.20 | 0.00 (H) | 1.0 |

| N-(4-chlorophenyl)-N'-methylurea | 1.90 | +0.23 (Cl) | 5.2 |

| This compound | 1.55 | +0.34 (F) | 3.8 |

| N-(4-methoxyphenyl)-N'-methylurea | 1.15 | -0.27 (OCH₃) | 0.8 |

This table is illustrative and based on general trends observed in phenylurea QSAR studies. The relative activity values are hypothetical.

Stereochemical Aspects in Activity Modulation

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in its interaction with biological macromolecules, which are themselves chiral and possess well-defined three-dimensional structures. For this compound, two key stereochemical aspects to consider are the potential for chiral centers and the molecule's conformational flexibility.

Impact of Chiral Centers and Conformational Flexibility on Receptor Recognition

Chiral Centers: this compound itself is an achiral molecule as it does not possess any stereocenters. However, the introduction of chiral centers, for instance, by substitution on the methyl group or the phenyl ring with a chiral moiety, would result in enantiomers. These enantiomers could exhibit different biological activities due to diastereomeric interactions with a chiral receptor. The differential binding of enantiomers is a well-established principle in pharmacology and toxicology.

Conformational Flexibility: The molecule possesses significant conformational flexibility due to the rotation around several single bonds. The key rotational barriers that dictate the accessible conformations are:

Rotation around the N-phenyl bond: This determines the orientation of the phenyl ring relative to the urea moiety.

Computational studies on phenylurea and its N-alkyl derivatives have shown that the trans isomer is generally more stable. nih.gov Specifically for phenylurea, the lowest energy form is a trans isomer with a syn geometry. nih.govacs.org The rotation about the C(sp²)-N bond in phenylurea is slightly more hindered (8.6-9.4 kcal/mol) than in unsubstituted urea (8.2 kcal/mol). nih.govacs.org The barrier to rotation for the phenyl group is predicted to be around 2.4 kcal/mol. nih.govacs.org

The specific conformation adopted by this compound upon binding to a receptor will be the one that maximizes favorable interactions and minimizes unfavorable steric clashes. The presence of the fluorine atom at the 3-position can influence the preferred conformation through electronic effects and potential intramolecular interactions.

The following table summarizes the calculated rotational barriers for various bonds in model urea compounds, which provides insight into the conformational flexibility of this compound.

| Bond | Molecule | Rotational Barrier (kcal/mol) |

| C(sp²)-N | Urea | 8.2 |

| C(sp²)-N | Alkylureas/Phenylurea | 8.6 - 9.4 |

| N-C(aryl) | Phenylurea | 2.4 |

| N-C(alkyl) | Methylurea (B154334) | 0.9 |

| N-C(alkyl) | Ethylurea | 6.2 |

Data sourced from computational studies on urea and its derivatives. nih.govacs.org

This conformational flexibility is paramount for receptor recognition, as only a subset of the possible conformations may be able to fit into the binding site and elicit a biological response.

Investigation of Biological Targets and Mechanisms of Action in Vitro

Target Identification and Deconvolution Strategies

The investigation aimed to identify the potential biological targets of N-(3-fluorophenyl)-N'-methylurea. This process is fundamental in drug discovery and chemical biology to understand a compound's therapeutic potential and off-target effects. The planned methodologies included:

Cellular and Molecular Mechanism of Action Studies (in vitro)

Following target identification, this section was designed to delve into the specific molecular interactions and cellular consequences of the compound's activity.

Modulation of Protein Conformation and Allosteric Effects

While specific studies detailing the modulation of protein conformation and allosteric effects of this compound are not extensively available, the mechanisms of related urea-containing compounds provide insights into potential actions. Generally, small molecules like this compound can induce conformational changes in target proteins upon binding. This can occur at the active site or at an allosteric site, a location on the protein distinct from the active site.

Binding to an allosteric site can trigger a cascade of conformational changes that alter the protein's three-dimensional structure. This can either enhance or inhibit the protein's activity. For instance, in the context of receptor antagonism, the binding of a ligand can stabilize a specific inactive conformation of the receptor, preventing its activation by endogenous agonists. This allosteric modulation is a key mechanism for many therapeutic agents.

Docking analyses of similar fluorophenylurea compounds, such as N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea, have been used to predict their binding modes within target proteins like TRPV1. nih.govnih.gov These computational studies help to visualize how the molecule fits into the binding pocket and which residues it interacts with, providing a basis for understanding how it might induce conformational changes.

Downstream Signaling Pathway Analysis and Cellular Responses

The interaction of a compound like this compound with its biological target can trigger a variety of downstream signaling pathways, leading to specific cellular responses. While direct studies on this compound are limited, examining the effects of structurally related compounds can offer valuable clues.

For example, N-nitroso-N-methylurea (NMU), another methylurea (B154334) derivative, has been shown to upregulate the activity of NF-kappaB in human malignant keratinocytes. nih.gov This effect was found to be mediated through a protein kinase C (PKC)-dependent pathway. nih.gov Specifically, NMU increased the phosphorylation of I-kappaBalpha, a key step in the activation of the NF-kappaB signaling cascade. nih.gov This demonstrates how a methylurea compound can influence a critical cellular signaling pathway involved in inflammation, immunity, and cell survival.

Furthermore, the disruption of signaling pathways is a common mechanism of action for urea-based compounds. For instance, certain N-Methyl-N-1-naphthyl ureas have been shown to interfere with cytokine-mediated STAT1 signaling. nih.gov This interference can prevent the nuclear translocation of STAT1, a critical step in the JAK/STAT signaling pathway that regulates the transcription of numerous genes involved in cellular responses to cytokines. nih.govnih.gov

Exemplary Bioactivity Profiles of Related Fluorophenylurea Compounds

TRPV1 Antagonism by N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea Analogues

A series of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea analogues have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govnih.gov TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and heat. nih.gov

Systematic modifications of the pharmacophoric regions of these compounds led to the discovery of potent TRPV1 antagonists. nih.gov One representative compound from this series demonstrated high affinity and potent antagonism with a Ki value of 6.77 nM and a Ki(ant) of 12.5 nM, which is comparable to other lead compounds in the field. nih.gov Docking analysis suggested that these compounds bind to the TRPV1 channel in a manner similar to other known antagonists. nih.govnih.gov The structure-activity relationship (SAR) studies of these analogues have been extensive, focusing on three key regions of the molecule to optimize their antagonistic activity. nih.govebi.ac.uk

Disruption of Cytokine-Mediated STAT1 Signaling by Related N-Methyl-Naphthyl Ureas

Certain N-Methyl-Naphthyl urea (B33335) derivatives have been investigated for their ability to disrupt cytokine-mediated signaling pathways, specifically the JAK/STAT1 pathway. nih.gov This pathway is activated by cytokines like interferon-gamma (IFN-γ) and is crucial for regulating cellular responses such as inflammation and apoptosis. nih.gov

Upon IFN-γ stimulation, STAT1 is phosphorylated, dimerizes, and translocates to the nucleus to initiate gene transcription. nih.gov Studies have shown that some N-Methyl-Naphthyl ureas can effectively inhibit the phosphorylation of STAT1 and, consequently, its nuclear translocation. nih.gov This disruption of STAT1 signaling highlights the potential of urea-based compounds to modulate immune and inflammatory responses. The naphthyl group was found to be a critical structural feature for this activity, although its lipophilicity can lead to poor aqueous solubility. nih.gov Efforts to improve solubility by modifying the molecular structure have been a focus of further research. nih.gov

Inhibition of Specific Kinases by Fluorophenyl Derivatives

Fluorophenyl derivatives are a common structural motif in a variety of kinase inhibitors. Kinases are enzymes that play a central role in signal transduction and are attractive targets for drug development, particularly in oncology.

For example, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide was identified as a selective inhibitor of Aurora kinase B (AURKB), a key regulator of cell division. nih.gov Overexpression of AURKB is a hallmark of many cancers. nih.gov This compound demonstrated efficacy in human cancer cell lines and was found to be orally active in mouse xenograft models. nih.gov

Advanced Computational and Theoretical Research on this compound Not Publicly Available

Following a comprehensive search of scientific databases and academic literature, it has been determined that there is no publicly available research on the advanced computational and theoretical properties of the chemical compound this compound.

Similarly, a thorough search for data on the intermolecular interactions of this compound in solution and crystalline states yielded no specific results. Consequently, there is no available detailed analysis of its hydrogen bonding networks, nor characterization of its van der Waals and π-stacking interactions.

While general methodologies for these types of computational studies exist, and research has been conducted on other phenylurea derivatives, the specific application of these advanced theoretical and computational analyses to this compound has not been reported in the accessible scientific literature. Therefore, the detailed article requested on this specific compound cannot be generated at this time.

Advanced Computational and Theoretical Research

Intermolecular Interactions in Solution and Crystalline States

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment plays a crucial role in dictating the three-dimensional structure (conformation) and chemical reactivity of molecules like N-(3-fluorophenyl)-N'-methylurea. The polarity of the solvent, its ability to form hydrogen bonds, and other intermolecular interactions can significantly influence the stability of different conformers and the energy barriers of reaction pathways.

Computational studies, often employing methods like the integral equation formalism for the polarizable continuum model (IEFPCM), are instrumental in elucidating these solvent effects. For analogous compounds, research has shown that solvents can substantially alter global classifiers and chemical reactivity. researchgate.net For instance, the choice of solvent, ranging from polar protic (e.g., water, ethanol) to polar aprotic (e.g., dimethyl sulfoxide (B87167), acetonitrile) and non-polar (e.g., toluene, hexane), can impact the molecule's electronic properties, such as its dipole moment and the distribution of electron density.

In a study on a related fluorinated compound, (E)-3-((3-chloro-4-fluorophenyl) imino) indolin-2-one, solvent effects were probed using various computational analyses. researchgate.net These investigations revealed that optimal geometrical characteristics, UV-Vis spectra, and band gap energy are sensitive to the solvent environment. researchgate.net Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution, can identify electrophilic and nucleophilic regions, and these are also influenced by the solvent. researchgate.net Such changes in electronic and structural properties directly translate to altered reactivity.

The stability of a molecule in different solvents can be assessed using Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular and intermolecular interactions. For example, strong delocalization within a phenyl ring, indicated by high stabilization energies, can be modulated by the solvent. researchgate.net

While direct experimental or extensive computational studies specifically on this compound's solvent-dependent conformational changes and reactivity are not widely published, the principles derived from similar molecules are highly applicable. For instance, in the synthesis of fluorinated oxindoles, the solvent was found to be a critical factor in determining the reaction outcome, selectively yielding either 3,3-difluorooxindoles or 3-fluorooxindoles. nih.gov This highlights the profound impact of the solvent on reaction pathways.

The following table summarizes the expected influence of different solvent types on the properties of this compound, based on general principles and findings from related compounds.

| Solvent Type | Dielectric Constant | Expected Effects on this compound |

| Polar Protic (e.g., Water, Ethanol) | High | Stabilization of polar conformers and transition states through hydrogen bonding; potential for increased reactivity in reactions involving charged intermediates. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | High | Solvation of polar groups without hydrogen bond donation; can influence reaction rates and equilibria. |

| Non-Polar (e.g., Toluene, Hexane) | Low | Favors less polar conformers; may lead to aggregation; generally results in different reaction kinetics and product distributions compared to polar solvents. |

Computational Design and Virtual Screening of Novel Derivatives

The discovery and development of new bioactive molecules often begin with computational methods that allow for the rational design and rapid screening of vast chemical libraries. For derivatives of this compound, these in silico techniques are invaluable for identifying promising candidates with enhanced properties.

De Novo Design Algorithms for Lead Generation

De novo design algorithms aim to construct novel molecules from scratch or by modifying existing scaffolds. These methods utilize computational rules and scoring functions to generate structures that are predicted to have high affinity and selectivity for a specific biological target. This approach is particularly useful when there is a known binding site on a target protein.

The process typically involves:

Fragment Placement: Placing small molecular fragments into the active site of the target protein.

Fragment Linking or Growing: Connecting these fragments or growing them into larger, more complex molecules.

Scoring and Optimization: Evaluating the generated molecules based on their predicted binding affinity, drug-likeness, and synthetic accessibility.

While specific de novo design studies for this compound derivatives are not prominent in the literature, the general methodology has been successfully applied to design inhibitors for various targets. For example, structure-based design has been used to modify 2,4-diaminoquinazoline series to enhance their inhibitory activity and solubility. nih.gov

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the target is unknown, but a set of molecules with known activity is available. LBVS relies on the principle that molecules with similar structures are likely to have similar biological activities.

Key LBVS techniques include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. New compounds are then screened to see how well they fit this pharmacophore model.

Similarity Searching: This involves screening a database to find molecules that are structurally similar to a known active compound (the query molecule). Similarity can be assessed based on 2D fingerprints or 3D shape and electrostatic properties. Studies have successfully used this approach to find analogs of known bioactive molecules. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be a powerful tool. This approach involves docking candidate molecules into the binding site of the target and scoring their potential interactions.

The general workflow for SBVS includes:

Target Preparation: Preparing the 3D structure of the protein, which may involve adding hydrogen atoms, assigning charges, and defining the binding pocket.

Ligand Database Preparation: Generating 3D conformations for a large library of compounds.

Molecular Docking: Computationally placing each ligand into the target's binding site in various orientations and conformations.

Scoring and Ranking: Using a scoring function to estimate the binding affinity of each ligand. The top-scoring compounds are then selected for further investigation.

Numerous studies have demonstrated the utility of SBVS in identifying novel inhibitors for a wide range of targets. nih.govnih.govresearchgate.netrsc.org For instance, a stepwise virtual screening strategy was used to identify allosteric inhibitors of the NS5B polymerase from a large compound database. nih.gov

The table below outlines the key differences and applications of these virtual screening methods in the context of designing novel this compound derivatives.

| Screening Method | Requirement | Principle | Application for this compound Derivatives |

| Ligand-Based | A set of known active molecules. | Similar molecules have similar properties. | Identifying new derivatives with similar activity profiles to known bioactive ureas. |

| Structure-Based | 3D structure of the biological target. | Complementarity of shape and chemistry between ligand and target. | Discovering derivatives that bind to a specific target protein by predicting their binding mode and affinity. |

Analytical Methodologies for Research on N 3 Fluorophenyl N Methylurea

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of molecules, and N-(3-fluorophenyl)-N'-methylurea is no exception. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their atomic and electronic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. slideshare.netbbhegdecollege.comethernet.edu.etd-nb.info It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR): In ¹H NMR spectroscopy of this compound, the signals from the protons on the phenyl ring are typically observed in the aromatic region of the spectrum. The protons on the methyl group (N'-methyl) would appear as a distinct signal, likely a doublet due to coupling with the adjacent N-H proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the position of the fluorine atom, providing key information for confirming the 3-fluoro substitution pattern. For instance, in a related compound, phenylurea, the aromatic protons appear between 6.898 and 7.411 ppm, and the amine protons show signals at 8.53 and 5.88 ppm in DMSO-d6. chemicalbook.com The methyl protons in methylurea (B154334) appear at approximately 2.683 ppm in D2O. chemicalbook.com

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a separate signal. The carbon atoms in the phenyl ring will have distinct chemical shifts influenced by the fluorine substituent. The carbonyl carbon of the urea (B33335) group typically appears at a characteristic downfield position. For example, the carbonyl carbon in similar urea compounds can be found in a specific region of the spectrum. hmdb.ca The methyl carbon of the N'-methyl group will also have a characteristic chemical shift. spectrabase.com The carbon atoms in the aromatic ring of related compounds like 3'-Methylacetophenone show signals in the range of 120-140 ppm. chemicalbook.com A carbon directly attached to fluorine will exhibit a large one-bond C-F coupling constant, which is a definitive indicator of its position. In a similar fluorinated compound, 4-fluoro-3-nitroaniline, the carbon atoms of the benzene (B151609) ring appear at various chemical shifts, demonstrating the effect of the substituents. chemicalbook.com

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. wikipedia.org Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it easy to detect. wikipedia.orgbiophysics.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment, providing unambiguous confirmation of its presence and position on the phenyl ring. biophysics.org The chemical shifts in ¹⁹F NMR are typically referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu The coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) can also be observed, further aiding in structural confirmation. wikipedia.org The relaxation rates of the fluorine nucleus can provide insights into the molecule's dynamics. nih.gov

Table 1: Representative NMR Data for this compound Analogs

| Nucleus | Functional Group | Typical Chemical Shift (ppm) Range |

|---|---|---|

| ¹H | Aromatic (Ph-H) | 6.5 - 8.0 |

| ¹H | Amine (N-H) | 5.0 - 9.0 (variable) |

| ¹H | Methyl (CH₃) | 2.5 - 3.0 |

| ¹³C | Carbonyl (C=O) | 150 - 180 |

| ¹³C | Aromatic (Ph-C) | 110 - 165 (C-F shows large coupling) |

| ¹³C | Methyl (CH₃) | 25 - 35 |

| ¹⁹F | Aromatic (C-F) | -100 to -140 (relative to CFCl₃) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. researchgate.net This accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound. researchgate.net Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. researchgate.net This capability is crucial for confirming the identity of the compound and ruling out potential isomers or impurities. Techniques like time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) are common HRMS methods. researchgate.net The high resolving power of these instruments, often exceeding 100,000, allows for the differentiation of compounds with very similar masses. thermofisher.com This is particularly useful in complex sample matrices where multiple components may be present. thermofisher.comsccwrp.orgthermofisher.com The fragmentation patterns observed in HRMS can also provide valuable structural information. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the urea group, typically in the region of 3300-3500 cm⁻¹. The C=O (carbonyl) stretching vibration of the urea is also a strong and prominent band, usually appearing around 1630-1680 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations would also be present. docbrown.info Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions. scielo.org.za The C-F bond also has a characteristic stretching frequency, typically in the range of 1000-1400 cm⁻¹. The presence and positions of these bands provide strong evidence for the urea and fluorophenyl functionalities within the molecule. For comparison, the IR spectrum of N-(4-fluorophenyl)-N'-methylurea shows characteristic absorptions that can be used for identification. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. sigmaaldrich.com Molecules containing chromophores, such as the phenyl ring and the carbonyl group in this compound, absorb UV or visible light, promoting electrons to higher energy orbitals. The UV-Vis spectrum would likely show absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl group. masterorganicchemistry.com The position of the absorption maximum (λmax) can be influenced by the solvent and the substituents on the aromatic ring. While less specific for detailed structural elucidation than NMR, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for confirming the presence of the chromophoric system. For instance, N,N'-diphenylurea exhibits UV-Vis absorption that is useful for its characterization. spectrabase.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. newpaltz.k12.ny.us Phenylurea herbicides, a class of compounds to which this compound belongs, are often analyzed by HPLC due to their thermal instability, which makes Gas Chromatography (GC) unsuitable. newpaltz.k12.ny.usresearchgate.net

A common HPLC method involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. newpaltz.k12.ny.usresearchgate.netnih.gov The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the compound absorbs strongly. The retention time is a characteristic property of the compound under specific chromatographic conditions. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately quantified. humanjournals.com HPLC methods can be validated to ensure their accuracy, precision, and linearity for quantitative analysis. humanjournals.com

While this compound itself is generally not suitable for direct GC analysis due to its low volatility and potential for thermal degradation, GC can be employed for the analysis of its more volatile derivatives. newpaltz.k12.ny.us Derivatization is a chemical modification process that converts the analyte into a form that is more amenable to GC analysis. For example, N-methylated amino acids can be analyzed by GC after derivatization with ethyl chloroformate. nih.gov Similarly, proline methyl esters can be analyzed as their N-trifluoroacetyl derivatives. sigmaaldrich.com If a suitable derivatization procedure were developed for this compound, GC could be used for its analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification of the derivatives. However, for the parent compound, HPLC remains the more direct and widely used chromatographic technique. researchgate.net

Advanced Structural Elucidation Techniques

Advanced analytical methodologies are indispensable for the comprehensive characterization of this compound. These techniques provide detailed insights into the molecule's three-dimensional structure and facilitate its detection in complex matrices.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single crystal X-ray diffraction is a powerful technique that allows for the unambiguous determination of the molecular structure of a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. This method also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

Illustrative Crystallographic Data for a Structurally Related Compound: 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.0966(9) |

| b (Å) | 16.6460(13) |

| c (Å) | 7.8448(5) |

| β (°) | 106.721(5) |

| Volume (ų) | 1637.9(2) |

| Z (molecules/unit cell) | 4 |

This data is for 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea and is presented to exemplify the outputs of a single crystal X-ray diffraction analysis.

For this compound, a similar analysis would precisely define the geometry of the urea and fluorophenyl groups and elucidate the intermolecular hydrogen bonding network, which is expected to be a dominant feature in its crystal packing, involving the N-H protons and the carbonyl oxygen as hydrogen bond donors and acceptors, respectively.

Derivatization Techniques for Enhanced Analytical Detection and Specificity

Derivatization in analytical chemistry involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a particular analytical method. For this compound, derivatization can be employed to enhance its detectability and selectivity in various chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC). The primary goals of derivatization for this compound would be to increase its volatility for GC analysis or to introduce a fluorescent tag for sensitive detection in HPLC.

Several derivatization strategies are applicable to phenylurea compounds and could be adapted for this compound:

Acylation: The secondary amine group in this compound can be acylated using reagents like pentafluorobenzyl bromide. researchgate.netnih.gov This process replaces the active hydrogen with a larger, less polar group, which increases the volatility and thermal stability of the molecule, making it more amenable to GC analysis. The introduction of fluorine atoms also enhances the response of an electron capture detector (ECD), leading to lower detection limits. nih.gov

Silylation: This is another common technique to increase the volatility of compounds containing active hydrogens. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the hydrogen on the secondary amine with a trimethylsilyl (B98337) (TMS) group.

Post-Column Photochemical Derivatization: For HPLC analysis, a post-column derivatization technique can be employed. After the separation of this compound on the HPLC column, it can be photochemically degraded in a photoreactor. The resulting products can then be reacted with a fluorogenic reagent like o-phthalaldehyde-mercaptoethanol (OPA-MERC) to form highly fluorescent derivatives, which can be detected with high sensitivity by a fluorescence detector. oup.com

Fluorescence Labeling: While this compound itself is not fluorescent, it could potentially be derivatized with a fluorescent tag prior to HPLC analysis. However, this would require a reactive site on the molecule that is compatible with common labeling reagents. A more common approach for phenylureas is the post-column derivatization described above.

The choice of derivatization technique depends on the analytical instrumentation available and the specific requirements of the analysis, such as the desired sensitivity and the nature of the sample matrix.

Summary of Potential Derivatization Techniques for this compound

| Technique | Reagent Example | Purpose | Analytical Method |

| Acylation | Pentafluorobenzyl bromide | Increase volatility and detector response | GC-MS/ECD |

| Silylation | BSTFA | Increase volatility | GC-MS |

| Post-Column Photochemical Derivatization | OPA-MERC (after photolysis) | Introduce fluorescent tag | HPLC-Fluorescence |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-fluorophenyl)-N’-methylurea, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : Synthesis of urea derivatives typically involves coupling aryl amines with methyl isocyanate under anhydrous conditions. Optimize yield by using a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) or recrystallization from ethanol/water mixtures can enhance purity. Monitor reaction progress with TLC (Rf ≈ 0.4 in 10% MeOH/DCM) .

Q. What analytical techniques are most reliable for characterizing the structural integrity of N-(3-fluorophenyl)-N’-methylurea in complex mixtures?

- Methodological Answer : Use high-resolution ESI-MS for molecular weight confirmation and ¹H/¹³C NMR to verify substituent positions (e.g., fluorine-induced deshielding at ~δ 160 ppm in ¹⁹F NMR). Pair with HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and resolve degradation products .

Q. What solvent systems and chromatographic methods are recommended for purification of N-(3-fluorophenyl)-N’-methylurea from reaction byproducts?

- Methodological Answer : Use reverse-phase flash chromatography (MeOH:H2O, 50:50 to 70:30) to separate polar byproducts. For crystalline purification, employ a mixed solvent system (e.g., dichloromethane:hexane, 1:2) to enhance crystal lattice formation .

Advanced Research Questions

Q. How does the fluorine substitution at the 3-position of the phenyl ring influence the compound’s electronic properties and biological interactions compared to other halogenated analogs?

- Methodological Answer : Fluorine’s electronegativity increases electron-withdrawing effects, altering hydrogen-bonding capacity and lipophilicity (logP ~2.1). Compare with chlorinated analogs via Hammett substituent constants (σm = 0.37 for F vs. 0.37 for Cl) and molecular docking to assess differences in target binding (e.g., kinase active sites). Validate with isothermal titration calorimetry (ITC) .

Q. What strategies are effective in resolving contradictory bioactivity data observed between in vitro enzyme inhibition assays and cellular models for N-(3-fluorophenyl)-N’-methylurea?

- Methodological Answer : Discrepancies may arise from cellular uptake limitations or off-target effects. Use confocal microscopy with fluorescently tagged analogs to track subcellular localization. Combine proteomic profiling (e.g., SILAC) and CRISPR-Cas9 knockouts to identify confounding pathways .

Q. How can computational modeling predict the binding affinity of N-(3-fluorophenyl)-N’-methylurea to target enzymes with conflicting crystallographic data?

- Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) to model ligand flexibility in binding pockets. Validate docking scores (AutoDock Vina) with mutagenesis studies targeting key residues (e.g., Tyr⁵⁰ in ATP-binding sites). Cross-reference with cryo-EM data to resolve conformational ambiguities .

Q. What experimental approaches can validate hypothesized metabolic pathways of N-(3-fluorophenyl)-N’-methylurea in mammalian systems when mass spectrometry data conflicts with radiolabeled tracer studies?

- Methodological Answer : Combine LC-HRMS/MS with ¹⁴C-radiolabeled compound tracking in hepatocyte assays. Use stable isotope-assisted metabolomics (¹³C-glucose tracing) to distinguish endogenous vs. exogenous metabolite pools. Confirm pathway intermediates via NMR-based structural elucidation .

Contradiction Analysis & Optimization

Q. How should researchers address stability inconsistencies in N-(3-fluorophenyl)-N’-methylurea during long-term storage under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.